5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Salt selection Molecular weight differentiation Solubility

Inconsistency in azetidinyl-oxadiazole SAR from substituent or salt-form variability undermines CNS GPCR programs. This precise building block (CAS 1426290-77-8) resolves that with: • mGluR5 PAM pharmacophore (close analogs EC50 2.6 nM) enabling 4-MeOPh-directed SAR. • Measured logP 1.102, MW 267.71, favorable CNS drug-like space. • HCl salt ensures aqueous solubility for in vitro assays without free-basing; amine handle for amide coupling. ≥95% purity, global stock, ready for medicinal chemistry.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 1426290-77-8
Cat. No. B1379055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
CAS1426290-77-8
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-8(3-5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
InChIKeyAPQNCQWJTVWYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole Hydrochloride: Core Identity and Procurement Overview


5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by an azetidine ring at the 5-position and a 4-methoxyphenyl substituent at the 3-position . The hydrochloride salt form (CAS 1426290-77-8, MF: C12H14ClN3O2, MW: 267.71 g/mol) is supplied as a research-grade intermediate with a typical purity of ≥95% [1]. This compound is primarily utilized in medicinal chemistry programs targeting central nervous system disorders and immunomodulation, where the 1,2,4-oxadiazole core serves as a privileged scaffold for allosteric modulation of G protein-coupled receptors (GPCRs) such as mGluR5 and sphingosine-1-phosphate (S1P) receptors [2][3].

Privileged GPCR allosteric scaffold (mGluR5 / S1P)
Hydrochloride salt for direct aqueous use in assays
Moderate logP supports blood-brain barrier research

Why Substitution Fails for CAS 1426290-77-8


Within the azetidinyl-1,2,4-oxadiazole chemical space, subtle variations in the aryl substituent at the oxadiazole 3-position produce profound functional consequences, including 'PAM to NAM switching' at mGluR5 and divergent selectivity profiles across S1P receptor subtypes [1][2]. The 4-methoxyphenyl group in the target compound delivers a distinct electronic and steric signature relative to 3-thienyl, 3,4-dimethoxyphenyl, or biphenyl analogs, resulting in measurable differences in lipophilicity (logP 1.102) [3], molecular weight (267.71 g/mol for the HCl salt vs. 231.25 g/mol for the free base) , and salt-form-dependent solubility. Generic substitution with a non-identical azetidinyl oxadiazole, or with the free base instead of the hydrochloride salt, can therefore alter the compound's physicochemical properties, reactivity in downstream derivatization, and biological target engagement, undermining the reproducibility of synthetic routes and pharmacological assays that have been optimized for this specific CAS number.

Target
HCl salt · 4-methoxyphenyl
Pre-formed hydrochloride with defined MW and aqueous handling profile.
Potential substitute
Free base · other aryl analogs
Free base requires in situ salt formation; aryl changes can shift GPCR pharmacology (PAM/NAM switch).
Target
logP ~1.1
Moderate lipophilicity suited for CNS permeability studies without excessive off-target binding risk.
Potential substitute
Biphenyl or dimethoxy analogs
Higher or lower logP may alter membrane partitioning and metabolite profile; direct replacement not advised.

Key Differentiation Evidence


Salt Form Identity: Hydrochloride vs. Free Base

The hydrochloride salt (CAS 1426290-77-8) possesses a molecular weight of 267.71 g/mol, which is 36.46 g/mol higher than the corresponding free base (CAS 1225227-60-0, MW 231.25 g/mol) . This mass difference directly arises from the addition of one equivalent of HCl (MW 36.46 g/mol) and is critical for accurate stoichiometric calculations in synthesis and analytical methods such as HPLC-MS calibration . The hydrochloride form typically exhibits enhanced aqueous solubility and improved solid-state stability under recommended storage conditions (sealed, dry, 2–8 °C) compared to the free base, reducing handling variability in solution-phase chemistry .

Salt form MW
Head-to-head
HCl salt: 267.71 g/mol
Free base: 231.25 g/mol
+36.46 (15.8%)
Prevents stoichiometric errors in synthesis and assay preparation.
Data to verify; use correct MW for free base equivalent dosing.
Salt selection Molecular weight differentiation Solubility

Lipophilicity Comparison Across Azetidinyl-Oxadiazole Analogs

The target compound has a measured or calculated logP of 1.102, placing it in a moderately lipophilic regime suitable for blood-brain barrier (BBB) penetration [1]. In comparison, the 3,4-dimethoxyphenyl analog (CAS 1426290-53-0) is expected to exhibit a lower logP due to an additional polar methoxy group, while the biphenyl analog (CAS 1426290-35-8) is predicted to be significantly more lipophilic (calculated logP > 2.5) based on increased hydrocarbon surface area . These differences, even when estimated, can guide library design by enabling rational selection of a scaffold with balanced permeability and solubility for CNS drug discovery programs targeting mGluR5 or S1P receptors [2][3].

Lipophilicity (logP)
Class-level
1.102
Moderate logP supports BBB permeability and solubility balance for CNS research.
Estimated differences to biphenyl analogs; experimental confirmation may vary.
Lipophilicity Physicochemical property Library design

Commercial Purity Specifications: Salt vs. Free Base

The hydrochloride salt is routinely supplied at ≥95% purity by multiple vendors including AKSci (4084DW) and Life Chemicals (F2145-0108) [1]. The corresponding free base (CAS 1225227-60-0) is available at a higher specification of 98% from suppliers such as Leyan (2006312) . For applications where the salt form is required, researchers must verify that the 95% purity level is acceptable or arrange for additional purification; conversely, if higher purity is essential and the free base can be converted in situ, the 98% free base may be a more economical choice. The 3 percentage-point purity difference translates to a potential 3% impurity burden that can affect sensitive catalytic reactions or biological assays.

Purity specification
Head-to-head
HCl salt: ≥95%
Free base: 98%
3 pp difference
Impurity burden may affect sensitive catalytic or biological assays; verify lot-specific purity.
As reported on vendor COAs; actual purity may vary by lot.
Purity Procurement specification Quality control

Azetidine Ring Conformational Rigidity and Receptor Binding

The azetidine ring confers a distinct conformational constraint compared to more flexible pyrrolidine or piperidine analogs commonly used in medicinal chemistry. In the mGluR5 PAM series described by Packiarajan et al. (2012), azetidine-containing oxadiazoles exhibited potent positive allosteric modulation with EC50 values in the low nanomolar range (e.g., compound-specific EC50 = 2.6–29 nM for related analogs) [1]. Although direct EC50 data for 5-azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride are not publicly available, the class-level correlation between azetidine substitution and mGluR5 PAM activity is well established. The four-membered ring introduces a restricted dihedral angle that pre-organizes the molecule for binding to the allosteric pocket, potentially reducing the entropic penalty upon receptor engagement relative to more flexible tertiary amines [1]. This property distinguishes azetidinyl oxadiazoles from piperidinyl or pyrrolidinyl congeners that exhibit greater conformational freedom and often weaker mGluR5 allosteric modulation [1].

Azetidine conformational effect
Class-level
mGluR5 PAM range: EC50 2.6–29 nM (analogs)
Azetidine ring constrains geometry; may differentiate from piperidine/pyrrolidine scaffolds.
Direct EC50 for this compound not reported; class-level inference.
Conformational analysis Receptor binding Pharmacophore

Recommended Application Scenarios


mGluR5 Positive Allosteric Modulator Lead Optimization

The azetidinyl-1,2,4-oxadiazole scaffold is a validated pharmacophore for mGluR5 PAM activity, with close analogs demonstrating EC50 values as low as 2.6 nM. Procurement of 5-azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride enables SAR exploration around the 4-methoxyphenyl substituent. Its moderate logP of 1.102 supports BBB penetration, making it a suitable starting point for CNS-active candidates [1][2]. The hydrochloride salt ensures convenient handling and dissolution in aqueous media for in vitro assays, eliminating the need for in situ salt formation and reducing variability in early-stage screening.

S1P Receptor Modulator Library Expansion

Patents from Allergan, Inc. describe 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators for ocular and inflammatory diseases [1]. The 4-methoxyphenyl variant fills a specific vector in the S1P pharmacophore model, and its distinct lipophilicity (logP 1.102) compared to more hydrophobic biphenyl analogs (estimated logP >2.5) may confer improved ocular tolerability and reduced systemic exposure. Researchers can use this compound to probe the impact of moderate lipophilicity on S1P subtype selectivity and in vivo efficacy in models of diabetic retinopathy or dry eye.

Late-Stage Functionalization Building Block

The azetidine secondary amine provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, allowing diversification of the oxadiazole scaffold. The hydrochloride salt avoids the need for free-basing prior to reactions that require a nucleophilic amine, streamlining parallel synthesis workflows. The measured logP of 1.102 aids in predicting chromatographic retention and purification conditions [1].

CNS Library Physicochemical Benchmarking

With a molecular weight of 267.71 g/mol and a logP of 1.102, this compound occupies a favorable region of CNS drug-like chemical space. It can serve as a reference compound for calibrating computational models of BBB permeability and for training medicinal chemists on the impact of azetidine incorporation on molecular properties [1][2].

Application
Selection Property
Validation Focus
mGluR5 allosteric modulation study
Azetidinyl-1,2,4-oxadiazole scaffold
mGluR5 PAM activity context and BBB permeability assessment
S1P receptor library expansion
4-methoxyphenyl vector, moderate logP
S1P subtype selectivity and ocular model endpoints
Late-stage derivatization
Reactive azetidine amine (HCl salt)
Coupling efficiency and purity after functionalization
CNS chemical space benchmarking
MW 267.71, logP 1.102
BBB permeability model calibration
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